
N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is a complex organic compound that features a piperidine ring, a phenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the acetamide moiety. Common reagents used in these steps include acetyl chloride, phenyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an amine.
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- would depend on its specific interactions with biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)PROPIONAMIDE
Uniqueness
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
64511-76-8 |
|---|---|
Molekularformel |
C24H30N2O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[4-[3-(4-acetyl-4-phenylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H30N2O4/c1-18(27)24(20-6-4-3-5-7-20)12-14-26(15-13-24)16-22(29)17-30-23-10-8-21(9-11-23)25-19(2)28/h3-11,22,29H,12-17H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
GCNWZWJZUFPQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



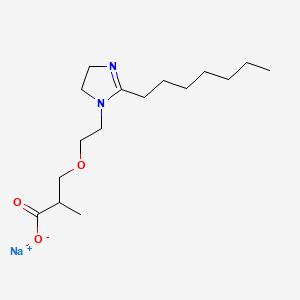

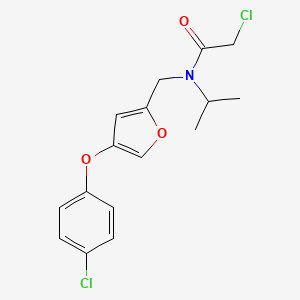

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)

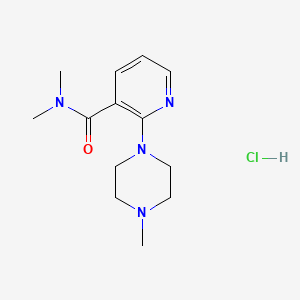
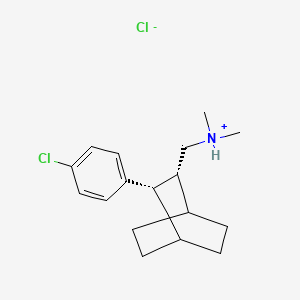
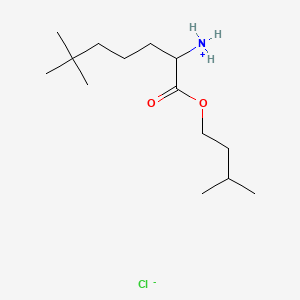

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

